What are the physical and chemical properties of 9,10-Dihydroanthracene-D12
What are the physical and chemical properties of 9,10-Dihydroanthracene-D12
An In-Depth Technical Guide on 9,10-Dihydroanthracene-D12: Physicochemical Profiling and Mechanistic Applications
Executive Summary
As a Senior Application Scientist specializing in isotopic labeling and reaction mechanisms, I approach 9,10-Dihydroanthracene-D12 (CAS: 64983-55-7) not merely as a specialty solvent, but as a high-precision diagnostic tool. Derived from the polycyclic aromatic hydrocarbon anthracene, the non-deuterated 9,10-dihydroanthracene is a renowned hydrogen donor[1]. By fully substituting its hydrogen atoms with deuterium to form the -D12 isotopologue, researchers gain an unparalleled probe for interrogating complex chemical kinetics. This whitepaper dissects the physical and chemical properties of 9,10-Dihydroanthracene-D12, explaining the causality behind its reactivity, and provides field-proven protocols for its application in measuring Kinetic Isotope Effects (KIE) during C-H bond activation and radical transfer studies.
Physicochemical Profiling: The Anatomy of a Deuterated Donor
The utility of 9,10-Dihydroanthracene-D12 stems from its unique structural thermodynamics. In the parent anthracene molecule, aromaticity is delocalized across three fused rings. When hydrogenated at the 9 and 10 positions, the central ring becomes non-aromatic (sp³ hybridized carbons), but the two flanking rings retain their full, independent aromatic stabilization[1].
This structural feature lowers the bond dissociation energy (BDE) of the C9–C10 carbon-hydrogen (or carbon-deuterium) bonds to approximately 78 kcal/mol—roughly 20% weaker than typical aliphatic C–H bonds[1]. Consequently, the molecule acts as a highly effective radical deuterium donor.
Quantitative Data Summary
The substitution of protium (H) with deuterium (D) increases the molecular weight and alters the vibrational zero-point energy, which subtly impacts the bulk physical properties. Below is a comparative analysis of the fully deuterated (-D12) compound against its non-deuterated counterpart.
| Property | 9,10-Dihydroanthracene (Non-Deuterated) | 9,10-Dihydroanthracene-D12 |
| CAS Number | 613-31-0 | 64983-55-7[2] |
| Molecular Formula | C₁₄H₁₂ | C₁₄D₁₂[2] |
| Molecular Weight | 180.25 g/mol | ~192.32 g/mol (Calculated) |
| Appearance | Colorless to brown solid[1][3] | Colorless solid[4] |
| Melting Point | 103–109 °C[1] | ~95 °C[4] |
| Boiling Point | 312 °C[1] | ~250 °C (Sublimes/Varies by pressure)[4] |
| Density | 0.88 g/mL to 1.19 g/mL[1] | ~1.1 g/cm³[4] |
| Solubility | Soluble in benzene, ether[4] | Soluble in benzene, ether; Insoluble in water[4] |
Chemical Reactivity & Mechanistic Causality
The primary chemical value of 9,10-Dihydroanthracene-D12 lies in its application to Kinetic Isotope Effect (KIE) studies.
The Causality of KIE: Because a C–D bond has a greater reduced mass than a C–H bond, its vibrational zero-point energy is lower. Therefore, more activation energy is required to reach the transition state for bond cleavage. When a transition metal catalyst (such as a high-valent Mn(IV)-oxo or Ni(II) complex) attempts to abstract a deuterium atom from the C9 position, the reaction rate drops significantly compared to the protium analog[5][6].
If the measured rate ratio ( kH/kD ) is substantially greater than 1 (typically 3 to 10 for primary KIEs), it provides definitive proof that the C–H/C–D bond cleavage is the rate-determining step (RDS) of the catalytic cycle. Furthermore, high-pressure studies utilizing deuterated 9,10-dihydroanthracene have revealed that quantum tunneling heavily influences these hydrogen transfer mechanisms, as evidenced by stark pressure dependencies on the KIE values[7].
Mechanistic Visualization: KIE in Metal-Oxo Activation
Caption: Kinetic Isotope Effect (KIE) mechanism probing C-D bond activation by metal-oxo complexes.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and a validation checkpoint.
Protocol A: Synthesis via Catalytic Deuteration
While 9,10-Dihydroanthracene-D12 can be purchased commercially, it is often synthesized in-house via the catalytic deuteration of anthracene to ensure fresh isotopic purity[4].
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of pure anthracene in a dry, aprotic deuterated solvent (e.g., Benzene-D6) within a high-pressure Parr reactor.
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Catalyst Addition: Add 5 mol% of Platinum (Pt) or Palladium (Pd) on carbon. Causality: Pt/Pd provides the necessary surface area to dissociate D₂ gas into atomic deuterium, facilitating syn-addition across the 9,10 positions[4].
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Pressurization: Purge the reactor with Argon, then pressurize with Deuterium gas (D₂) to 10–20 atm.
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Thermal Activation: Heat the vessel to 80–120 °C for 12 hours under vigorous stirring[4]. Causality: Elevated temperature overcomes the activation barrier for disrupting the central ring's delocalized π -system, while the flanking rings remain intact due to their high resonance energy.
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Filtration & Isolation: Cool to room temperature, vent excess D₂, and filter the mixture through a Celite pad to remove the catalyst. Evaporate the solvent under reduced pressure.
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Validation Checkpoint (Self-Validation): Analyze the product via ¹³C-NMR and Mass Spectrometry. The complete disappearance of the C9/C10 proton signals in ¹H-NMR, coupled with a molecular ion peak at m/z ~192 in MS, confirms >95% isotopic purity and successful D12 incorporation.
Caption: Workflow for the catalytic deuteration of anthracene to yield 9,10-Dihydroanthracene-D12.
Protocol B: Measuring the Primary KIE in Radical Transfer
This protocol outlines how to use 9,10-Dihydroanthracene-D12 to probe the rate-determining step of a transition metal-catalyzed oxidation[6].
Step-by-Step Methodology:
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Baseline Establishment: Prepare a 1.0 mM solution of the active oxidant (e.g.,[Mn(IV)(O)(N4py)]²⁺) in dry dichloromethane (DCM) at 25 °C[6].
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Spectroscopic Monitoring: Place the solution in a UV-Vis spectrophotometer and monitor the characteristic decay peak of the metal-oxo species (e.g., at 1080 nm for specific Mn(IV) complexes)[6].
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Protium Reaction ( kH ): Inject a 10-fold excess (10 mM) of non-deuterated 9,10-dihydroanthracene. Record the absorbance decay over time. Fit the data to a pseudo-first-order kinetic model to extract the rate constant kH .
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Deuterium Reaction ( kD ): Repeat the exact procedure using 9,10-Dihydroanthracene-D12 to extract the rate constant kD . Causality: The pseudo-first-order conditions ensure that the concentration of the donor remains effectively constant, isolating the rate dependence strictly to the C-H vs. C-D bond cleavage.
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Validation Checkpoint (Self-Validation): Calculate the KIE = kH/kD . If the KIE is > 3, it validates that hydrogen atom transfer (HAT) is the rate-determining step. To rule out tunneling artifacts, repeat the experiment at varying temperatures; a temperature-independent KIE strongly suggests quantum mechanical tunneling[6][7].
Conclusion
9,10-Dihydroanthracene-D12 is a cornerstone reagent in advanced physical organic chemistry. Its precisely engineered isotopic substitutions allow researchers to manipulate zero-point energies and definitively map the transition states of complex radical hydrogen transfers and catalytic oxidations. By strictly adhering to self-validating analytical protocols, scientists can leverage this compound to unlock the mechanistic black boxes of drug metabolism, coal liquefaction, and advanced materials synthesis.
References
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NextSDS. 9,10-DIHYDROANTHRACENE-D12 — Chemical Substance Information. Retrieved from [Link]
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ACS Publications. Study of Hydrogen Shuttling Reactions in Anthracene/9,10-Dihydroanthracene−Naphthyl-X Mixtures | Energy & Fuels. Retrieved from [Link]
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Wikipedia. 9,10-Dihydroanthracene. Retrieved from [Link]
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MDPI. Theoretical Study on the Mechanism of Hydrogen Donation and Transfer for Hydrogen-Donor Solvents during Direct Coal Liquefaction. Retrieved from [Link]
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TDX. Understanding C-H oxidation and amination reactions performed by late first-row transition metals. Retrieved from [Link]
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DOKUMEN.PUB. High Pressure Organic Synthesis. Retrieved from [Link]
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KU ScholarWorks. Kinetic and Thermodynamic Descriptions of PCET Reactions by Manganese(IV) Oxo Complexes. Retrieved from [Link]
